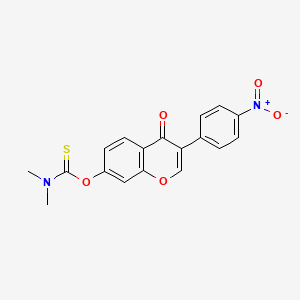

O-(3-(4-nitrofenil)-4-oxo-4H-cromen-7-il) dimetilcarbamotioato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

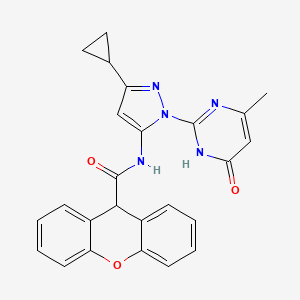

The compound O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is a derivative of chromen, which is a class of organic compounds containing a benzopyran nucleus. This particular compound is characterized by the presence of a nitrophenyl group, a carbamothioate group, and a chromen backbone. The chromen moiety is known for its presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of related 2-oxo-2H-chromen-7-yl dimethylcarbamates, which are structurally similar to the compound , involves the introduction of either an oxygen or sulfur atom in the position adjacent to the carbonyl or thiocarbonyl group of the amide moiety. The synthesis process reported in the literature includes the use of microwave synthesis, which is crucial for the successful creation of some sulfur-containing carbamates . Although the exact synthesis of O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is not detailed, the methods described could be adapted for its synthesis considering the structural similarities.

Molecular Structure Analysis

Theoretical investigations have been conducted on structurally similar compounds, such as (3-Oxo-3H-benzo[f]chromen-1-yl) methyl N,N-dimethylcarbamodithioate. These studies include Hartree-Fock and Density Functional Theory calculations to determine structural parameters, which are then compared with X-ray diffraction data. The vibrational frequencies, conformational properties, and molecular energy properties are calculated, providing insights into the molecular structure of the compound . Such analyses are essential for understanding the behavior and potential reactivity of O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate.

Chemical Reactions Analysis

While the specific chemical reactions of O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate are not detailed in the provided papers, the studies on related compounds offer valuable information. The presence of functional groups such as nitrophenyl and carbamothioate suggests that this compound could undergo various chemical reactions, including nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of other reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through computational methods. Natural bond orbital analysis, atomic charge analysis, and calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the electronic properties of the molecule. Additionally, the molecular electrostatic potential and thermodynamic properties have been calculated, indicating the stability and reactivity of the molecule. These theoretical results are found to be in good agreement with experimental values, suggesting that similar properties could be expected for O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate .

Aplicaciones Científicas De Investigación

- Propiedades Anticancerígenas: Los investigadores exploran el potencial de este compuesto como agente anticancerígeno. Su andamiaje de cromona y su grupo nitrofenilo pueden interactuar con objetivos celulares, inhibiendo el crecimiento tumoral .

- Efectos Antiinflamatorios: La porción carbamotioato podría modular las vías de inflamación, haciéndolo relevante para el desarrollo de medicamentos en enfermedades inflamatorias .

- Propiedades Fluorescentes: El núcleo de cromona exhibe fluorescencia, lo que lo hace útil en dispositivos optoelectrónicos como diodos orgánicos emisores de luz (OLED) o sensores .

- Fotocatálisis: El anillo de cromona del compuesto puede actuar como fotocatalizador, participando en procesos de remediación ambiental como la purificación del agua o la desintoxicación del aire .

- Detección de Contaminantes Ambientales: Su grupo nitrofenilo puede detectar selectivamente contaminantes o metales pesados en agua o suelo .

- Modificación de Polímeros: La incorporación de este compuesto en polímeros podría mejorar sus propiedades, como la resistencia mecánica o la estabilidad térmica .

- Inhibición Enzimática: El grupo carbamotioato puede inhibir enzimas específicas, ayudando en la investigación bioquímica o en el diseño de fármacos .

Química Medicinal y Desarrollo de Medicamentos

Fotofísica y Optoelectrónica

Química Ambiental

Ciencia de Materiales

Estudios Bioquímicos

Aplicaciones Agrícolas

Mecanismo De Acción

Target of Action

Many compounds with a nitrophenyl group, such as 4’-nitrophenyl-3i-thiolaminaritrioside , are known to interact with various biological targets. The specific target would depend on the exact structure of the compound and its functional groups.

Mode of Action

The mode of action would depend on the specific biological target of the compound. For example, some nitrophenyl compounds act as inhibitors for certain enzymes .

Biochemical Pathways

The affected biochemical pathways would depend on the specific biological target and the mode of action of the compound. For instance, indole derivatives, which share some structural similarities with the given compound, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as o,o-dimethyl o-(3-methyl-4-nitrophenyl) phosphorothioate, have been studied .

Result of Action

The molecular and cellular effects would depend on the specific biological target and the mode of action of the compound. For example, some nitrophenyl compounds can cause changes in enzyme activity, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the catalytic reduction of 4-nitrophenol by nanostructured materials, a reaction related to similar compounds, is known to be affected by various parameters .

Propiedades

IUPAC Name |

O-[3-(4-nitrophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c1-19(2)18(26)25-13-7-8-14-16(9-13)24-10-15(17(14)21)11-3-5-12(6-4-11)20(22)23/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQCVWWFGSFNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Prop-2-enoyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2514915.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)

![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)